molecular formula C9H9NO3S2 B14007030 3-(Phenylsulfonyl)-1,3-oxazolidine-2-thione CAS No. 14627-86-2

3-(Phenylsulfonyl)-1,3-oxazolidine-2-thione

Cat. No.: B14007030
CAS No.: 14627-86-2
M. Wt: 243.3 g/mol
InChI Key: WMCABOCQNFKXIP-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-1,3-oxazolidine-2-thione is an organic compound that belongs to the class of oxazolidinones It is characterized by the presence of a phenylsulfonyl group attached to the oxazolidine ring, which contains a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfonyl)-1,3-oxazolidine-2-thione typically involves the reaction of phenylsulfonyl chloride with an appropriate oxazolidine derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfonyl)-1,3-oxazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group or the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

3-(Phenylsulfonyl)-1,3-oxazolidine-2-thione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfonyl)-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets. The phenylsulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylsulfonyl)-3-phenyloxaziridine:

    3-(Phenylsulfonyl)propanoic acid: Used in organic synthesis and as a building block for other compounds.

    1-(Phenylsulfonyl)indole: Utilized in the synthesis of biologically active molecules.

Uniqueness

3-(Phenylsulfonyl)-1,3-oxazolidine-2-thione is unique due to its combination of the oxazolidine ring and the phenylsulfonyl group, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

14627-86-2

Molecular Formula

C9H9NO3S2

Molecular Weight

243.3 g/mol

IUPAC Name

3-(benzenesulfonyl)-1,3-oxazolidine-2-thione

InChI

InChI=1S/C9H9NO3S2/c11-15(12,8-4-2-1-3-5-8)10-6-7-13-9(10)14/h1-5H,6-7H2

InChI Key

WMCABOCQNFKXIP-UHFFFAOYSA-N

Canonical SMILES

C1COC(=S)N1S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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